molecular formula C15H17N3O2S B2944193 (E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide CAS No. 2035018-39-2

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide

Cat. No.: B2944193
CAS No.: 2035018-39-2
M. Wt: 303.38
InChI Key: PCNVMVNDIMCMAV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
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Biological Activity

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}S

This compound features a sulfonamide group which is known for its biological relevance and activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways that are crucial for various physiological responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation in preclinical models.
  • Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anticancer Study : A study involving this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic use.
  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress in neuronal cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Properties

IUPAC Name

(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-21(20,11-8-13-4-2-1-3-5-13)17-14-7-10-18-15(12-14)6-9-16-18/h1-6,8-9,11,14,17H,7,10,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVMVNDIMCMAV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.